ethyl 4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoate
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Overview
Description
Ethyl 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate is a complex organic compound that features a benzoate ester linked to a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-fluorobenzenesulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with ethyl 4-formylbenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Ethyl 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies investigating the biological activity of hydrazone derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(E)-2-[1-(2-chlorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate
- Ethyl 4-[(E)-2-[1-(2-bromobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate
Uniqueness
Ethyl 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications.
Properties
Molecular Formula |
C18H17FN2O6S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 4-[(2E)-2-[1-(2-fluorophenyl)sulfonyl-2-methoxy-2-oxoethylidene]hydrazinyl]benzoate |
InChI |
InChI=1S/C18H17FN2O6S/c1-3-27-17(22)12-8-10-13(11-9-12)20-21-16(18(23)26-2)28(24,25)15-7-5-4-6-14(15)19/h4-11,20H,3H2,1-2H3/b21-16+ |
InChI Key |
SBPAHESYJAEANK-LTGZKZEYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/N=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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